![molecular formula C11H12ClNO B1467170 4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one CAS No. 1489459-26-8](/img/structure/B1467170.png)
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one, also known as 4-CMP, is a synthetic compound with a wide range of applications in the fields of organic chemistry and pharmaceuticals. This compound is an important intermediate in the synthesis of many drugs, including antibiotics and anti-cancer agents. 4-CMP has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease. In
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A series of novel compounds derived from a structurally related precursor, 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrated in vitro antibacterial and antifungal activities. These compounds exhibited variable efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017).
Electrochemical Sensing
- A study on the development of an electrochemical sensor for detecting 4-chlorophenol and 4-nitrophenol using Ti3C2Tx MXene nanosheets highlights the potential of related chlorophenyl compounds in enhancing sensitivity and specificity in environmental monitoring (Lei et al., 2021).
Synthesis and Chemical Reactions
- The catalytic activities of cationic Ir(I) complexes for the hydroamination and hydrosilation of certain precursors, yielding products like 2-methylpyrroline, suggest applications of chlorophenyl compounds in catalysis and organic synthesis (Field, Messerle, & Wren, 2003).
Phase Equilibria Studies
- Research on the phase equilibria of N-methylpyrrolidin-2-one with 3,4-dimethylphenol indicates the utility of related compounds in studying complex formation and melting behaviors, which are critical in material science and chemical engineering (Bugajewski & Bylicki, 1991).
Photoelectrochemical Sensing
- A study on the use of BiPO4/BiOCl heterojunctions for detecting 4-chlorophenol in water showcases the potential environmental applications of chlorophenyl compounds in creating sensitive and selective methods for pollutant detection (Yan et al., 2019).
properties
IUPAC Name |
4-(3-chlorophenyl)-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFDTKEACRCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-methylpyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.